

# Spectroscopic Profile of 6-Methylpyridine-3-carbothioamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Methylpyridine-3-carbothioamide**

Cat. No.: **B070338**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methylpyridine-3-carbothioamide**. Due to the limited availability of experimentally verified spectra in the public domain, this document presents a combination of predicted and expected data based on established spectroscopic principles and data from analogous compounds. This guide is intended to support research and development activities by providing a robust spectroscopic profile of the target molecule.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **6-Methylpyridine-3-carbothioamide**.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H <sub>2</sub>	8.5 - 8.7	s	-
H <sub>4</sub>	7.9 - 8.1	dd	~8.0, 2.0
H <sub>5</sub>	7.2 - 7.4	d	~8.0
CH <sub>3</sub>	2.5 - 2.7	s	-
NH <sub>2</sub>	9.0 - 10.0 (broad)	s	-

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C=S	195 - 205
C <sub>6</sub>	158 - 162
C <sub>2</sub>	148 - 152
C <sub>4</sub>	135 - 138
C <sub>3</sub>	130 - 134
C <sub>5</sub>	123 - 126
CH <sub>3</sub>	23 - 26

**Table 3: Expected Infrared (IR) Absorption Bands**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode
N-H (thioamide)	3400 - 3100	Medium-Strong, Broad	Stretching
C-H (aromatic)	3100 - 3000	Medium	Stretching
C-H (methyl)	2980 - 2850	Medium	Stretching
C=N (pyridine ring)	1600 - 1550	Medium-Strong	Stretching
C=C (pyridine ring)	1500 - 1400	Medium-Strong	Stretching
C=S (thioamide)	1250 - 1020	Strong	Stretching
N-H (thioamide)	1650 - 1620	Medium	Bending
C-H (methyl)	1465 - 1435	Medium	Bending

**Table 4: Mass Spectrometry (MS) Data**

Parameter	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> S
Molecular Weight	152.22 g/mol
Exact Mass	152.04082 Da
Ionization Mode	Electron Ionization (EI)
Predicted [M+H] <sup>+</sup>	153.04810
Predicted [M+Na] <sup>+</sup>	175.03004

**Predicted Fragmentation:** The mass spectrum is expected to show a prominent molecular ion peak (m/z = 152). Key fragmentation pathways may include the loss of the thioamide group or parts of it (e.g., loss of -SH, CS, or NH<sub>2</sub>), and fragmentation of the pyridine ring.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  = 0.00 ppm).
- <sup>1</sup>H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.
- <sup>13</sup>C NMR Acquisition: The carbon NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for <sup>13</sup>C NMR due to the low natural abundance of the <sup>13</sup>C isotope.  
[\[1\]](#)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

- Sample Preparation (Thin Solid Film): A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[\[2\]](#) A drop of this solution is placed on a salt plate (e.g., KBr, NaCl).[\[2\]](#)[\[3\]](#) The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[\[2\]](#)
- Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-IR instrument. A background spectrum of the clean, empty salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.

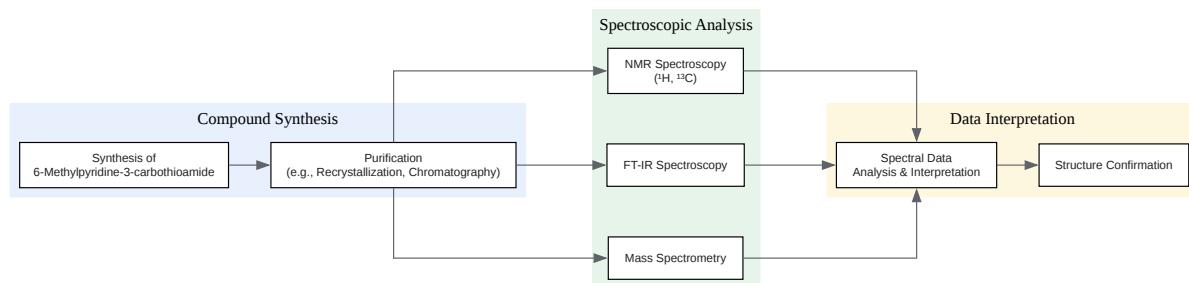
## Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

- Sample Introduction: The sample is introduced into the ion source, often after separation by gas chromatography (GC) for volatile compounds. The sample is first vaporized.
- Ionization: In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the molecule to lose an electron, forming a molecular ion ( $M^{+}\cdot$ ), and often induces fragmentation.[4][5]
- Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nmr.ceitec.cz](https://nmr.ceitec.cz) [nmr.ceitec.cz]
- 2. [orgchemboulder.com](https://orgchemboulder.com) [orgchemboulder.com]
- 3. [eng.uc.edu](https://eng.uc.edu) [eng.uc.edu]
- 4. [bitesizebio.com](https://bitesizebio.com) [bitesizebio.com]
- 5. Electron Ionization - Creative Proteomics [[creative-proteomics.com](https://creative-proteomics.com)]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Methylpyridine-3-carbothioamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070338#spectroscopic-data-nmr-ir-ms-for-6-methylpyridine-3-carbothioamide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)